![molecular formula C7H10Cl2O2 B2751549 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane CAS No. 160707-90-4](/img/structure/B2751549.png)
8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane is a complex organic compound . It contains a total of 22 bonds, including 12 non-H bonds, 1 three-membered ring, 1 seven-membered ring, 1 eight-membered ring, and 2 aliphatic ethers .
Synthesis Analysis
The synthesis of 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane involves the dichloro- and dibromocyclopropanation of 2-substituted 1,3-dioxacyclohept-5-enes according to Makosza . This process results in the formation of the corresponding 4-substituted 8,8-dichloro (dibromo)-3,5-dioxabicyclo [5.1.0]octanes in good yields . Ultrasonic activation of the process considerably shortens the reaction time .Molecular Structure Analysis
According to the 1 3 C NMR spectra, the chair-twist equilibrium is essentially displaced toward the chair conformer for the exo isomers and toward the twist conformer for the endo structures . Similar results were obtained by AM1 semiempirical calculations which indicated that the CCl···O interaction largely determines the conformational equilibrium . The state of the diastereoisomer epimerization equilibrium depends on the size of the substituent at the acetal carbon atom .Chemical Reactions Analysis
The chemical reactions involved in the formation of 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane are dichloro- and dibromocyclopropanation of 2-substituted 1,3-dioxacyclohept-5-enes . The process is accelerated by ultrasonic activation .Physical And Chemical Properties Analysis
The crystal and molecular structure of the compound has been determined from three-dimensional X-ray diffraction data . Crystals are monoclinic, space group P 2 1 / c, with Z = 8 in a unit cell of dimensions a = 21·231 (6), b = 6·047 (2), c = 19·408 (5)Å, and β= 106·90 (2)° .Wissenschaftliche Forschungsanwendungen
Desymmetrization and Ring-closing Metathesis
The desymmetrization of trienes derived from diols via ring-closing metathesis offers a novel strategy for synthesizing structures akin to 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane. This method facilitates the synthesis of compounds like (+)-exo-brevicomin and rac-endo- and enantiomerically enriched (+)-endo-brevicomin, showcasing the utility in creating complex molecular architectures from simpler precursors (Burke, Müller, & Beaudry, 1999).
Aggregation Behavior in Biological Studies
Research into the aggregation behavior of Dendroctonus brevicomis in response to synthetic pheromones highlights the potential of compounds with the basic structure of 6,8-dioxabicyclo-[3.2.1.]octane. These studies demonstrate the critical role of naturally occurring compounds in the aggregation of species, providing insights into the biological activities and applications of similar bicyclic structures (Vité & Pitman, 1969).
NMR Studies and Structural Analysis
NMR studies on derivatives of 3,8‐dioxatricyclo‐[3.2.1.02,4]octane derivatives have contributed significantly to understanding the structural and conformational properties of these compounds. Such research aids in the unambiguous identification of diastereoisomers and provides a foundation for further chemical synthesis and applications (Marfisi, Cossu, & Aycard, 1981).
Synthetic Approaches to Natural Product Frameworks
The synthesis of the 6,8-DOBCO framework, a common structure in many biologically active natural products, demonstrates the relevance of bicyclic acetals in natural product synthesis. This research outlines various approaches for accessing the 6,8-DOBCO framework, highlighting the compound's significance in the synthesis of biologically active molecules (Zhang & Tong, 2016).
Access to Sulfur Derivatives and Catalysis
The development of methods for synthesizing sulfur derivatives of 6,8-dioxabicyclo[3.2.1]octanes relates directly to the functionalization and application of bicyclic structures in various chemical contexts. These methods leverage click hydrothiolation for assembling structures from acetylene and ketones, demonstrating the versatility of bicyclic acetals in synthetic chemistry (Schmidt et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
8,8-dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O2/c1-4-10-2-5-6(3-11-4)7(5,8)9/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUFJPDDDZWREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(C2(Cl)Cl)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


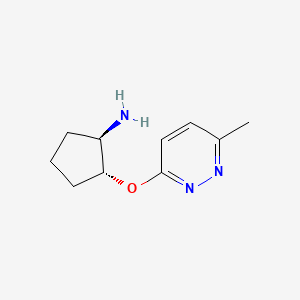
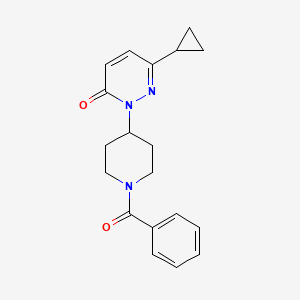
![N'-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B2751472.png)
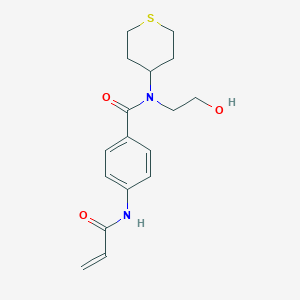

![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)

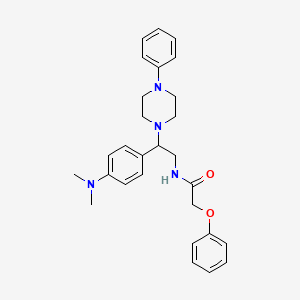
![ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2751483.png)
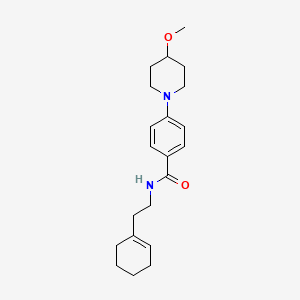


![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751489.png)